molecular formula C12H17NO3S B13538373 3-(4-(Methylsulfonyl)phenoxy)piperidine

3-(4-(Methylsulfonyl)phenoxy)piperidine

Cat. No.: B13538373
M. Wt: 255.34 g/mol
InChI Key: XBWVNYQDOCXFRG-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methylsulfonyl group attached to the phenoxy ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenoxy)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Methylsulfonyl)phenol and piperidine.

    Reaction: The phenol group of 4-(Methylsulfonyl)phenol is reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenoxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler phenoxy-piperidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenoxy-piperidine derivatives.

    Substitution: Various substituted phenoxy-piperidine compounds.

Scientific Research Applications

3-(4-(Methylsulfonyl)phenoxy)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenol: A precursor in the synthesis of 3-(4-(Methylsulfonyl)phenoxy)piperidine.

    Piperidine: The core structure of the compound.

    Phenoxy-piperidine derivatives: Compounds with similar structures but different substituents on the phenoxy ring.

Uniqueness

This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(4-methylsulfonylphenoxy)piperidine

InChI

InChI=1S/C12H17NO3S/c1-17(14,15)12-6-4-10(5-7-12)16-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

XBWVNYQDOCXFRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2CCCNC2

Origin of Product

United States

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